(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
The compound (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide features a benzo[d]thiazole core substituted with an allyl and ethoxy group at positions 3 and 4, respectively. The 5-nitrofuran-2-carboxamide group introduces electron-withdrawing nitro functionality, which may enhance electrophilicity and reactivity.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-3-10-19-15-11(24-4-2)6-5-7-13(15)26-17(19)18-16(21)12-8-9-14(25-12)20(22)23/h3,5-9H,1,4,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJDIKJHFNBCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound indicates a rich arrangement of atoms, including carbon, nitrogen, oxygen, and sulfur. The compound features multiple functional groups such as amide, thiazole, and nitrofuran, which are known for their diverse biological activities.
Key Structural Features
- Functional Groups : Amide, thiazole, nitro, and ethoxy.
- Molecular Weight : Calculated based on the molecular formula.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiazole ring.
- Introduction of the allyl and ethoxy groups.
- Finalization through nitro and carboxamide functionalization.
These synthetic pathways are crucial for optimizing yield and purity for biological testing.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 20 |
| 3 | C. albicans | 18 |
Anticancer Properties
Thiazole derivatives have been noted for their cytotoxic effects on cancer cell lines. In vitro studies indicate that this compound may inhibit cell proliferation in specific tumorigenic cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| HeLa (cervical cancer) | 8 |
| A549 (lung cancer) | 10 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interacting with specific enzymes related to cell growth and survival.
- Receptor Modulation : Binding to cellular receptors that regulate apoptosis and proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress in cells, which can lead to improved cellular health.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives showed potent anticancer activity against various human cancer cell lines, with some compounds achieving IC50 values below 10 µM .
- Antimicrobial Efficacy : Research highlighted in the International Journal of Antimicrobial Agents indicated that thiazole-based compounds exhibited broad-spectrum antimicrobial activity, particularly against resistant strains .
Comparison with Similar Compounds
Implications of Structural Differences
- This contrasts with non-nitro analogs in , which may exhibit reduced redox activity.
- Spatial Configuration: The Z-configuration of the imine bond in the target compound could enforce a specific spatial arrangement, improving binding affinity to biological targets compared to E-isomers or less rigid analogs.
- Solubility and Bioavailability: The allyl and ethoxy groups may improve lipid solubility relative to halogenated aryl derivatives (e.g., Compounds 12, 13), though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
